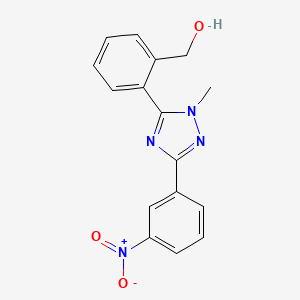
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable bromomethylating agent in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or chloroform.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under appropriate conditions.
Addition Reactions: The dioxolane ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, affecting specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane: Similar structure but with one less chlorine atom on the phenyl ring.
Uniqueness
The presence of the bromomethyl group and the specific pattern of chlorination on the phenyl ring make 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane unique
Eigenschaften
CAS-Nummer |
61396-77-8 |
|---|---|
Molekularformel |
C10H8BrCl3O2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-10(15-1-2-16-10)6-3-8(13)9(14)4-7(6)12/h3-4H,1-2,5H2 |
InChI-Schlüssel |
LVVOKDOZQPZCAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CBr)C2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


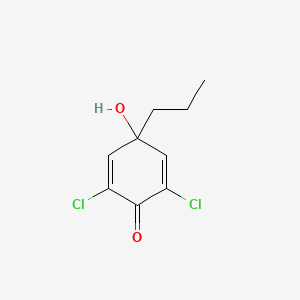
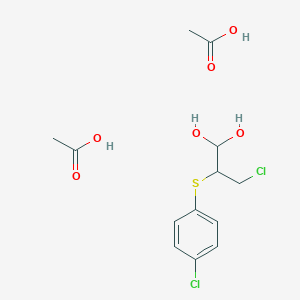

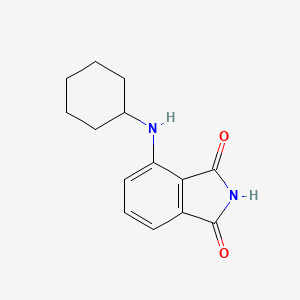
![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
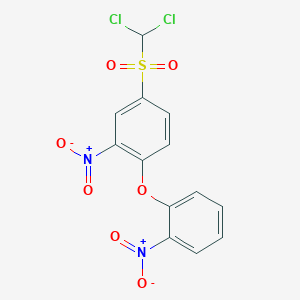
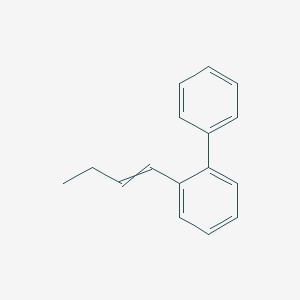



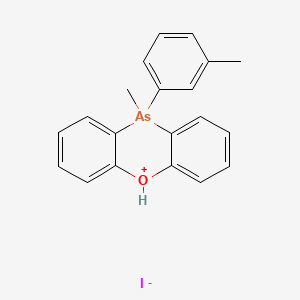

![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
